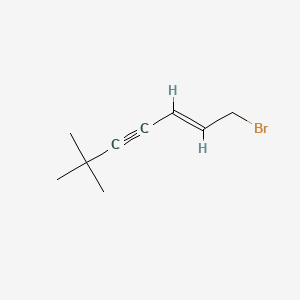

1-Bromo-6,6-dimethyl-2-hepten-4-yne

Vue d'ensemble

Description

"1-Bromo-6,6-dimethyl-2-hepten-4-yne" is a synthetic compound that may have applications in various chemical synthesis processes and materials science. While direct studies on this compound are scarce, research on similar brominated organic compounds and their methodologies provides a foundation to understand its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of brominated organic compounds often involves halogenation reactions, where a bromine atom is introduced into the organic molecule. For example, phase transfer catalyzed polymerization has been used to synthesize poly(2,6-dimethyl-1,4-phenylene oxide) with defined molecular weights, indicating a controlled synthesis approach that could potentially be applied to the synthesis of "this compound" (Percec & Wang, 1991).

Molecular Structure Analysis

Molecular structure analysis of brominated compounds is critical for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations have been utilized to elucidate the structures of similar compounds, providing insights into their configuration, conformation, and electronic properties. For instance, the crystal structure analysis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide reveals a detailed understanding of molecular geometry (Mazhar-ul-Haque et al., 1981).

Applications De Recherche Scientifique

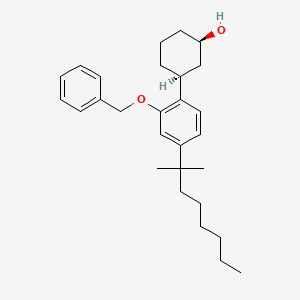

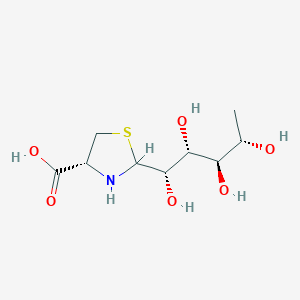

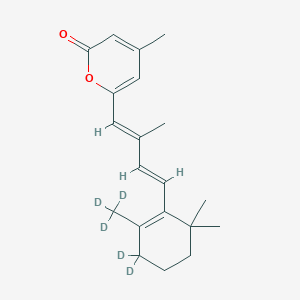

Synthesis of Antifungal Agents : It serves as a key intermediate for the synthesis of Terbinafine, an antifungal drug. A study by Chou et al. (2000) describes the stereoselective synthesis of this compound, highlighting its significance in pharmaceutical synthesis (Chou, Tseng, & Chen, 2000).

Condensation Reactions in Organic Chemistry : This compound has been involved in studies on condensation reactions with alkyl halides in the presence of magnesium. Research from 1955 by Cheltsova et al. highlights its role in understanding the behavior of alkenyl halides in such reactions (Cheltsova, Chernyshev, & Petrov, 1955).

Modification in Terbinafine Synthesis : A study by Jia (2001) focused on developing a modified route for synthesizing Terbinafine using 1-Bromo-6,6-dimethyl-2-hepten-4-yne (Jia, 2001).

Methodology in Synthesizing Antifungal Allylamine : Gupta et al. (2014) presented a stereoselective methodology for synthesizing Terbinafine, where this compound played a crucial role, emphasizing its importance in developing safer and less toxic methodologies in pharmaceutical synthesis (Gupta et al., 2014).

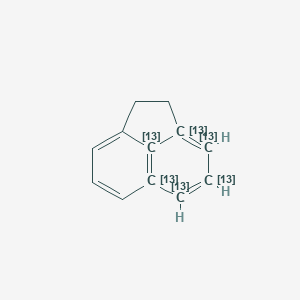

Applications in Organic Synthesis and Chemical Reactions : Various studies have explored its role in different organic synthesis and chemical reaction mechanisms. For example, research by Christl et al. (2009) and others have investigated its behavior in different chemical environments and its potential as a building block in synthesizing diverse organic compounds (Christl et al., 2009).

Mécanisme D'action

1-Bromo-6,6-dimethyl-2-hepten-4-yne: A Comprehensive Review of its Mechanism of Action

This compound is a compound with a wide range of applications in the pharmaceutical and agrochemical industries . This article provides a detailed overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is commonly used in organic synthesis as a reagent for the introduction of bromine and alkynyl groups into various molecules . Therefore, its targets can be inferred to be the molecules that require the addition of these groups during synthesis.

Mode of Action

The mode of action of this compound involves the introduction of bromine and alkynyl groups into target molecules . This interaction results in the formation of new compounds with altered properties, which can be utilized in various applications in the pharmaceutical and agrochemical industries.

Biochemical Pathways

Given its role in the synthesis of complex organic compounds , it can be inferred that it plays a part in various biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

Given its use in the synthesis of complex organic compounds , it can be inferred that its bioavailability would depend on the specific properties of the resulting compounds.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds that it helps synthesize. As a reagent, its primary role is to facilitate the formation of these compounds, which can then exert their own effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, inhaling mist, gas or vapors, and contact with skin and eyes when handling this compound . Furthermore, it should be stored in a well-ventilated place away from open flames and heat sources .

Propriétés

IUPAC Name |

(E)-1-bromo-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLYZFSILFGXCC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276614 | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78629-21-7 | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78629-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in the synthesis of Terbinafine?

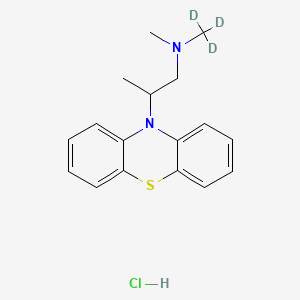

A1: this compound serves as a crucial intermediate in the synthesis of Terbinafine []. It reacts with N-methyl-1-naphthalenemethanamine to yield the final Terbinafine molecule. The bromine atom acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond with the amine group of N-methyl-1-naphthalenemethanamine.

Q2: Are there any modifications to the synthesis route involving this compound in this research?

A2: While the research paper doesn't explicitly detail any modifications specific to the reaction involving this compound, it does mention improvements in the synthesis of other precursor compounds []. These improvements could potentially contribute to a more efficient overall synthesis of Terbinafine. Further research and optimization of each reaction step, including the one involving this compound, would be beneficial to enhance the overall yield and cost-effectiveness of the synthesis process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)